molecular formula C15H13Cl2NO B250297 N-benzyl-2-(2,4-dichlorophenyl)acetamide

N-benzyl-2-(2,4-dichlorophenyl)acetamide

Cat. No.: B250297
M. Wt: 294.2 g/mol
InChI Key: OTDHPTPIMBGZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(2,4-dichlorophenyl)acetamide, also known as BDAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BDAA belongs to the class of N-acylarylhydrazones, which are organic compounds that have been studied for their anti-inflammatory, analgesic, and anticancer activities.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2,4-dichlorophenyl)acetamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. This compound has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has also been found to activate the Nrf2-ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in different scientific research fields. In cancer research, this compound has been found to induce cell cycle arrest, inhibit angiogenesis, and reduce the expression of cancer stem cell markers. In neuroscience research, this compound has been found to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which promote neuronal survival and growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-2-(2,4-dichlorophenyl)acetamide in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This compound can be easily synthesized and purified, making it a cost-effective compound for research purposes. However, one of the limitations of using this compound is its limited bioavailability and poor pharmacokinetic properties. This compound has a short half-life and is rapidly metabolized in vivo, which may limit its therapeutic efficacy.

Future Directions

There are several future directions for the research on N-benzyl-2-(2,4-dichlorophenyl)acetamide. One direction is to investigate the molecular targets and signaling pathways involved in the anticancer and neuroprotective effects of this compound. Another direction is to develop more potent and selective analogs of this compound that have improved pharmacokinetic properties and therapeutic efficacy. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic effects and overcome its limitations.

Synthesis Methods

The synthesis of N-benzyl-2-(2,4-dichlorophenyl)acetamide involves the reaction of 2,4-dichlorobenzaldehyde with benzylamine in the presence of acetic acid. The resulting product is then treated with acetic anhydride and sodium acetate to form this compound. The synthesis method of this compound has been optimized to improve the yield of the final product and reduce the use of hazardous chemicals.

Scientific Research Applications

N-benzyl-2-(2,4-dichlorophenyl)acetamide has been studied for its potential therapeutic properties in various scientific research fields. In the field of cancer research, this compound has shown promising anticancer activity against different types of cancer cells, including breast, lung, and colon cancer cells. This compound has been found to induce apoptosis, inhibit cell proliferation, and reduce the migration and invasion of cancer cells.
In the field of neuroscience, this compound has been studied for its neuroprotective properties. This compound has been found to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been shown to improve cognitive function and memory in animal models of aging and neurodegeneration.

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

N-benzyl-2-(2,4-dichlorophenyl)acetamide

InChI

InChI=1S/C15H13Cl2NO/c16-13-7-6-12(14(17)9-13)8-15(19)18-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,18,19)

InChI Key

OTDHPTPIMBGZQG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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